Fasn-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fasn-IN-1 is a compound with significant implications in cancer research. It targets fatty acid synthase (FASN) , an enzyme involved in de novo fatty acid synthesis. FASN plays a crucial role in tumor progression by promoting lipid biosynthesis, cell proliferation, and survival .
2.
Synthesis Analysis
The synthetic route for Fasn-IN-1 involves several steps, including the assembly of key intermediates, functional group modifications, and purification. While specific synthetic details may vary, the overall goal is to achieve a high yield and purity of the final compound. Researchers have explored diverse synthetic strategies to optimize Fasn-IN-1 production .
3.
Molecular Structure Analysis
Fasn-IN-1’s molecular structure comprises a core scaffold that interacts with the active site of FASN. Analyzing its three-dimensional arrangement, functional groups, and stereochemistry is essential. Structural elucidation techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling provide insights into its binding interactions and conformation .
4.
Chemical Reactions Analysis
Fasn-IN-1 likely undergoes chemical transformations within the cellular environment. Investigating its reactivity, stability, and potential metabolites is crucial. Researchers have explored its behavior under physiological conditions, including enzymatic degradation and metabolic pathways .
5.
Physical And Chemical Properties Analysis
7.
Aplicaciones Científicas De Investigación
Fatty Acid Synthase (FASN) and Cancer Pathogenesis
Research has shown that fatty acid synthase (FASN) plays a significant role in cancer pathogenesis. FASN is key in the lipogenic process, catalyzing the terminal steps in fatty acid biogenesis. Its overexpression in tumors offers growth and survival advantages, differentiating it from its role as an anabolic energy-storage pathway. FASN's interaction with cancer-controlling networks has been identified, underscoring its oncogenic potential. This makes FASN a universal target in human carcinomas and precursor lesions, presenting new therapeutic opportunities for metabolically treating and preventing cancer (Menéndez & Lupu, 2007).
FASN and Insulin Resistance
FASN has been studied as a potential surrogate biomarker of insulin resistance. Circulating FASN is found to be a biomarker of metabolically demanding diseases. Its levels are significantly increased with obesity-induced insulin resistance. This suggests that circulating FASN is linked to intracellular FASN depletion and can provide diagnostic and prognostic advantages in understanding individualized metabolic stress (Fernández-Real et al., 2010).
FASN in Cellular Responses to Genotoxic Treatments
FASN's overexpression has been linked to resistance to genotoxic insults. This is achieved by regulating DNA repair processes through the activation of specificity protein 1 and NF-κB in cancer cell responses to anticancer treatments. The modulation of FASN status can influence energy expenditure rates, fat mass, insulin sensitivity, and cancer risk, supporting its role in the pathogenesis of metabolic diseases (Wu et al., 2016).
FASN and Tumor Cell Growth
Research has also explored the mechanism of FASN regulation involving its acetylation and the subsequent influence on tumor cell growth. FASN acetylation promotes its degradation via the ubiquitin-proteasome pathway, affecting de novo lipogenesis and tumor cell growth. This understanding offers new opportunities to target FASN acetylation as an anticancer strategy (Lin et al., 2016).
Mecanismo De Acción
Fasn-IN-1 inhibits FASN enzymatic activity, disrupting lipid synthesis in cancer cells. By targeting FASN, it reduces intracellular lipid levels, impairs cell membrane integrity, and induces apoptosis. Understanding the precise binding mode and downstream effects is essential for therapeutic development .
6.
Safety and Hazards
Direcciones Futuras
References
- Zhang, M., Yu, L., Sun, Y., Hao, L., Bai, J., Yuan, X., … Wang, C. (2022). Comprehensive Analysis of FASN in Tumor Immune Infiltration and Prognostic Value for Immunotherapy and Promoter DNA Methylation. International Journal of Molecular Sciences, 23(24), 15603. DOI: 10.3390/ijms232415603
Propiedades
IUPAC Name |
(2S)-N-[4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMQVFSSASHOGM-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.